1-(2-Methoxypyridin-4-yl)-4-(pyrazine-2-carbonyl)piperazin-2-one
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Overview
Description
1-(2-Methoxypyridin-4-yl)-4-(pyrazine-2-carbonyl)piperazin-2-one is a complex organic compound characterized by its unique molecular structure, which includes a methoxypyridine ring, a pyrazinecarbonyl group, and a piperazin-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(pyrazine-2-carbonyl)piperazin-2-one typically involves multiple steps, starting with the preparation of the core pyridine and pyrazine structures. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final compound. Common synthetic routes include:
Condensation reactions: These reactions involve the combination of the pyridine and pyrazine derivatives under acidic or basic conditions.
Amide bond formation: The pyrazinecarbonyl group is introduced through amide bond formation, often using coupling agents like carbodiimides or peptide coupling reagents.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets quality standards.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxypyridin-4-yl)-4-(pyrazine-2-carbonyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxypyridine ring can be oxidized to form hydroxyl or carboxyl derivatives.
Reduction: Reduction reactions can be performed on the pyrazinecarbonyl group to produce corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine or piperazine rings are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Nucleophiles like ammonia, amines, and alcohols are used in substitution reactions, often in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed:
Oxidation products: Hydroxylated pyridines, pyridine N-oxides, and pyridine carboxylic acids.
Reduction products: Amines, alcohols, and other reduced derivatives of the pyrazinecarbonyl group.
Substitution products: Substituted pyridines, piperazines, and other derivatives with different functional groups.
Scientific Research Applications
1-(2-Methoxypyridin-4-yl)-4-(pyrazine-2-carbonyl)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(2-Methoxypyridin-4-yl)-4-(pyrazine-2-carbonyl)piperazin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor antagonist, or modulator, depending on its structure and the biological system it interacts with. The exact mechanism can vary based on the specific application and target.
Comparison with Similar Compounds
1-(2-Methoxypyridin-4-yl)-4-(pyrazine-2-carbonyl)piperazin-2-one is unique due to its specific combination of functional groups and molecular structure. Similar compounds include:
1-(2-Methoxypyridin-4-yl)propan-2-one: This compound shares the methoxypyridine ring but has a different carbonyl group.
1-(2-Methoxypyridin-4-yl)ethanone: Another methoxypyridine derivative with a simpler carbonyl structure.
2-Methoxypyridine-4-boronic acid: A boronic acid derivative of the methoxypyridine ring.
Properties
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(pyrazine-2-carbonyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-23-13-8-11(2-3-18-13)20-7-6-19(10-14(20)21)15(22)12-9-16-4-5-17-12/h2-5,8-9H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEJFYMUHWQJIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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